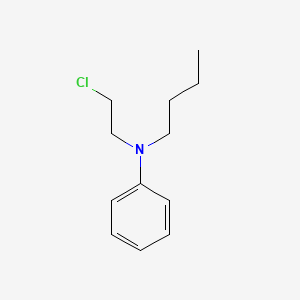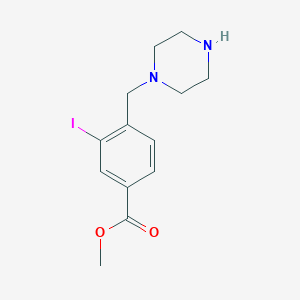![molecular formula C17H17ClN4 B15344804 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride CAS No. 78812-01-8](/img/structure/B15344804.png)
2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a phenyl group and a guanidine moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride typically involves multiple steps. One common approach is the reaction of 2-phenylquinoline-4-carboxylic acid with a substituted amine to form the corresponding amide, followed by further modifications to introduce the guanidine group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, with continuous monitoring to ensure product quality and consistency.
化学反应分析
Types of Reactions: 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride exerts its effects involves interactions with specific molecular targets. The guanidine group, in particular, is known to bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
2-Phenylquinoline derivatives: These compounds share the quinoline ring system and phenyl group but may differ in their substituents and functional groups.
Guanidine derivatives: Other guanidine-containing compounds may have different aromatic or aliphatic groups attached.
Uniqueness: 2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride is unique due to its specific combination of the quinoline and guanidine moieties, which confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
78812-01-8 |
|---|---|
分子式 |
C17H17ClN4 |
分子量 |
312.8 g/mol |
IUPAC 名称 |
2-[(2-phenylquinolin-4-yl)methyl]guanidine;hydrochloride |
InChI |
InChI=1S/C17H16N4.ClH/c18-17(19)20-11-13-10-16(12-6-2-1-3-7-12)21-15-9-5-4-8-14(13)15;/h1-10H,11H2,(H4,18,19,20);1H |
InChI 键 |
VUBUVVFUVHFATE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)CN=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


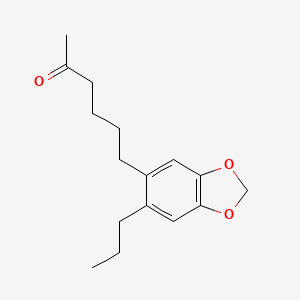
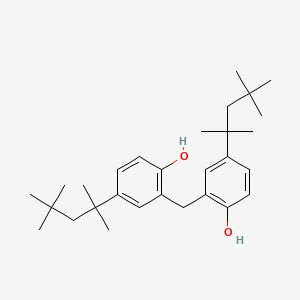

![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
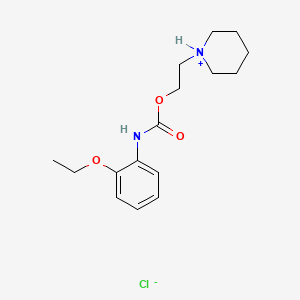
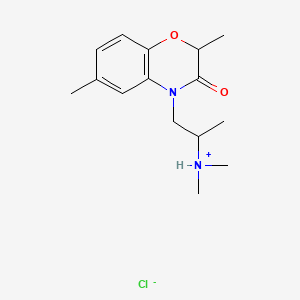




![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
